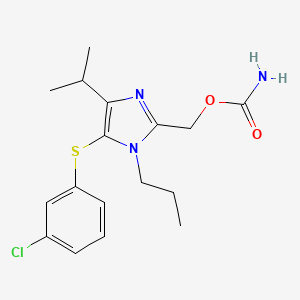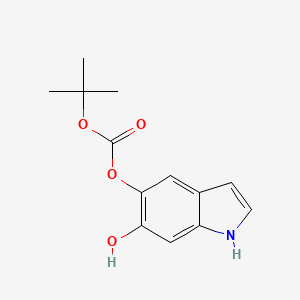
tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl carbonate group attached to the 6-hydroxy position of the indole ring. The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate typically involves the protection of the hydroxyl group on the indole ring. One common method is the reaction of 6-hydroxyindole with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The tert-butyl carbonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tert-butyl carbonate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the indole ring can produce a dihydroindole derivative .
Scientific Research Applications
Tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl carbonate group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-1H-indol-5-yl thiocyanate: Similar structure but with a thiocyanate group instead of a carbonate group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indole derivative with different functional groups.
Uniqueness
Tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl carbonate group provides stability and potential for further functionalization, making it a versatile compound in research and development .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
tert-butyl (6-hydroxy-1H-indol-5-yl) carbonate |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)17-11-6-8-4-5-14-9(8)7-10(11)15/h4-7,14-15H,1-3H3 |
InChI Key |
GNVXXSOTJOGSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(C=C2C(=C1)C=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


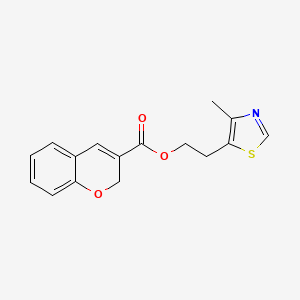
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)
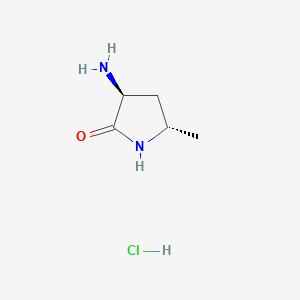
![{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride](/img/structure/B12946429.png)


![1,10-bis(1,3-dimethylphenanthren-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12946446.png)
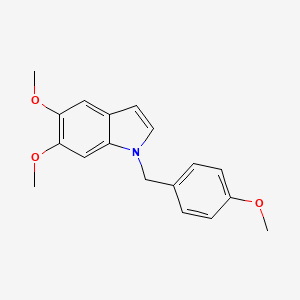
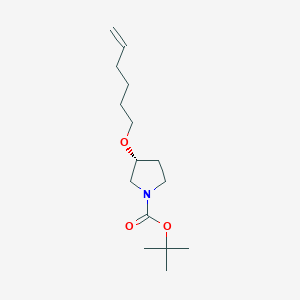
![6,8-Dichloroimidazo[1,5-a]pyrazine](/img/structure/B12946461.png)

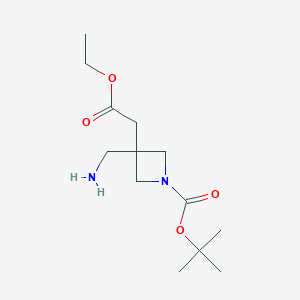
![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)
